Product packaging for 4-Methoxybicyclo[2.2.2]octan-1-amine(Cat. No.:CAS No. 135908-32-6)

4-Methoxybicyclo[2.2.2]octan-1-amine

Cat. No.: B598087
CAS No.: 135908-32-6
M. Wt: 155.241
InChI Key: HJIPZKFREVBQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxybicyclo[2.2.2]octan-1-amine is a functionalized bicyclic amine of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional bicyclo[2.2.2]octane scaffold is prized for its ability to confer conformational restraint, which can enhance a compound's binding affinity and metabolic stability. Researchers utilize this core structure as a versatile building block for developing novel pharmacologically active agents. Compounds based on the bicyclo[2.2.2]octane framework have been extensively investigated for their potential antiprotozoal activities. Specifically, related 4-aminobicyclo[2.2.2]octane derivatives have demonstrated promising in vitro efficacy against tropical diseases, showing activity against parasites such as Trypanosoma brucei rhodesiense (which causes Human African Trypanosomiasis) and the K1 strain of Plasmodium falciparum (a chloroquine-resistant malaria parasite) . The mechanism of action for these derivatives is scaffold-dependent and can vary with specific functionalization; some act as enzyme inhibitors or disrupt crucial parasitic biological processes . The methoxy substituent in the 4-position of this compound provides a key site for further chemical modification, allowing researchers to fine-tune the molecule's electronic properties, polarity, and hydrogen-bonding capacity. This makes it a valuable intermediate for synthesizing more complex molecules, such as amides, sulfonamides, or reductive alkylation products, for structure-activity relationship (SAR) studies and high-throughput screening campaigns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B598087 4-Methoxybicyclo[2.2.2]octan-1-amine CAS No. 135908-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybicyclo[2.2.2]octan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-11-9-5-2-8(10,3-6-9)4-7-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIPZKFREVBQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(CC1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxybicyclo 2.2.2 Octan 1 Amine and Analogues

Retrosynthetic Analysis of the Bicyclo[2.2.2]octane Core

A retrosynthetic approach to the bicyclo[2.2.2]octane system, such as that found in compound 1 , typically involves two primary strategic disconnections: the formation of the bicyclic core via a cycloaddition reaction and the subsequent or concurrent installation of the required side chains. nih.gov

The core structure of bicyclo[2.2.2]octane derivatives can be assembled through several key reactions. The Diels-Alder reaction is a cornerstone of this synthesis, providing a powerful tool for creating the bicyclic system. nih.govarkat-usa.org For instance, the reaction between a 5-substituted 1,3-cyclohexadiene (B119728) and an appropriate dienophile like methacrolein (B123484) can form the bicyclo[2.2.2]octane skeleton. nih.gov

Alternative strategies include domino reactions, such as a diphenylprolinol silyl (B83357) ether-mediated Michael/Michael reaction, which can produce bicyclo[2.2.2]octane derivatives with excellent control over stereochemistry. researchgate.net The intramolecular SN2′ cyclization and biomimetic Diels-Alder reactions have also been employed effectively in synthesizing the related bicyclo[2.2.2]diazaoctane core, highlighting the versatility of cyclization strategies. nih.govrsc.org

Synthetic Strategy Description Key Features References
Diels-Alder Reaction A [4+2] cycloaddition between a conjugated diene (e.g., a 1,3-cyclohexadiene derivative) and a dienophile to form the bicyclic ring system.High efficiency, good stereocontrol, often requires Lewis acid catalysis. nih.gov nih.govarkat-usa.orgnih.gov
Domino Reaction A one-pot sequence of reactions, such as a Michael/Michael cascade, to build the core with high diastereoselectivity.Forms multiple bonds in a single operation, increasing efficiency. researchgate.net
Nagata Cyclization Cyclization of a 3-sulfonyloxyethylcyclohexanone derivative to form the bicyclo[2.2.2]octanone system.Complementary to Diels-Alder approaches. psu.edu psu.edu

The introduction of the amine and methoxy (B1213986) groups at the bridgehead C1 and C4 positions, respectively, is a critical phase of the synthesis. Bridgehead substituents are often inert to standard nucleophilic substitution, requiring specific chemical pathways. google.com

The amine group at the C1 position can be derived from a carboxylic acid precursor. A common route involves converting a 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid into the corresponding amine. lookchem.com For example, a Curtius, Schmidt, or Hofmann rearrangement of a carboxylic acid derivative can be used to install the amine functionality.

The methoxy group at the C4 position is typically introduced by O-alkylation of a corresponding 4-hydroxybicyclo[2.2.2]octane derivative. lookchem.comchemicalbook.com The synthesis of the hydroxyl precursor can be achieved through various multi-step protocols. For instance, (p-Methoxyphenyl)acetone can be used as a starting material to synthesize 1-methoxy-4-(p-methoxyphenyl)bicyclo[2.2.2]octan-3-one, which can then be converted to the desired 4-hydroxy derivative through a series of reduction and demethylation steps. lookchem.com

A general retrosynthetic disconnection for the target compound is shown below:

Retrosynthetic Pathway for 4-Methoxybicyclo[2.2.2]octan-1-amine

graph TD
    A["this compound"] --> B["Functional Group Interconversion (FGI)"];
    B --> C{"Disconnection 1: C-N Bond"};
    C --> D["4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid derivative"];
    D --> E{"Disconnection 2: C-O Bond"};
    E --> F["4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid derivative"];
    F --> G{"Disconnection 3: Bicyclo[2.2.2]octane Core"};
    G --> H["1,4-Disubstituted Cyclohexane (B81311) Precursor"];

Established Synthetic Routes for Bicyclo[2.2.2]octane Derivatives

Several established routes provide access to the bicyclo[2.2.2]octane scaffold, often involving complex cyclizations, rearrangements, or multi-step sequences from simpler starting materials.

Intramolecular reactions are highly effective for constructing the rigid bicyclic framework. The Diels-Alder reaction stands out as the most significant tool for preparing these compounds. arkat-usa.org For example, reacting 3-benzoylamino-2H-pyran-2-ones with maleic anhydride (B1165640) yields bicyclo[2.2.2]oct-7-ene derivatives with a functionalized bridgehead carbon. arkat-usa.org Similarly, a nature-inspired intramolecular [4+2] cycloaddition has been used to construct a sterically congested bicyclo[2.2.2]octane core, creating three new quaternary stereocenters in the process. nih.gov

Other notable cyclization methods include:

Nagata Cyclization : This method, based on the cyclization of 3-sulfonyloxyethylcyclohexanone, offers an alternative to the Diels-Alder approach for creating the bicyclo[2.2.2]octane system. psu.edu

Radical Cyclizations : These have become an important strategy for forming the bicyclo[2.2.2]diazaoctane core, a related heterocyclic system. nih.gov

Domino Michael/Michael Reaction : This organocatalyst-mediated process allows for the synthesis of bicyclo[2.2.2]octane derivatives that possess a quaternary bridgehead carbon with high diastereoselectivity. researchgate.net

Wagner-Meerwein rearrangements, which involve a 1,2-migration of an alkyl or aryl group to a carbocationic center, are a known phenomenon in the chemistry of bicyclic systems. acs.org These acid-catalyzed rearrangements can lead to the formation of a more thermodynamically stable carbocation. acs.org In the context of bicyclo[2.2.2]octane synthesis, these rearrangements can sometimes be an undesired side reaction, leading to the formation of bicyclo[3.2.1]octane systems. researchgate.net For example, treatment of certain bicyclo[2.2.2]octene dicarboxylic acids with lead tetraacetate can result in products where rearrangement to a bicyclo[3.2.1]octane system has occurred. researchgate.net However, under controlled conditions, such rearrangements can also be harnessed for synthetic purposes, as seen in the rearrangement of bicyclo[2.2.2]octane systems to the corresponding bicyclo[3.2.1]octane framework in diterpenoid synthesis. escholarship.org

The synthesis of functionalized bicyclo[2.2.2]octanes often relies on multi-step protocols starting from readily available precursors.

A common precursor for 4-substituted derivatives is 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid. google.com This intermediate can be synthesized and then elaborated. For example, the carboxylic acid can be esterified, and the hydroxy group can be alkylated to a methoxy group. chemicalbook.com The ester can then be converted to the C1-amine.

An alternative multi-step synthesis starts with 1,4-cyclohexane dimethanol (1,4-CHDM), which can be converted in two steps to 1,4-dimethylene cyclohexane. google.com This diene can then undergo a transition metal-catalyzed transformation to yield 1,4-disubstituted bicyclo[2.2.2]octanes. google.com

Another versatile approach begins with the Diels-Alder reaction of methoxy-substituted cyclohexadienes with maleic anhydride, leading to methoxy-substituted bicyclo[2.2.2]oct-5-ene dicarboxylic acid anhydrides. researchgate.net These intermediates can then be further transformed.

The table below summarizes a selection of multi-step synthetic approaches.

Starting Material(s) Key Steps Product Type References
1,3-Cyclohexadiene iron tricarbonylHydride abstraction, nucleophilic addition, diene decomplexation, Diels-Alder reaction.Functionalized Bicyclo[2.2.2]octane aldehyde nih.gov
1,4-Cyclohexane dimethanol (1,4-CHDM)Conversion to 1,4-dimethylene cyclohexane, transition metal-catalyzed cyclization/oxidation.1,4-Disubstituted Bicyclo[2.2.2]octanes google.com
2-Methoxy-1-methyl-1,3-cyclohexadiene & Maleic anhydrideDiels-Alder reaction, hydrolysis.6-Methoxy-1-methylbicyclo[2.2.2]oct-5-ene derivatives researchgate.net
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acidEsterification, O-alkylation, conversion of ester to amine (e.g., Curtius rearrangement).This compound chemicalbook.comgoogle.com

Specific Synthetic Approaches to this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the bicyclic core followed by the introduction or modification of the bridgehead substituents.

A common strategy for the synthesis of bridgehead amines on the bicyclo[2.2.2]octane scaffold involves the rearrangement of a carboxylic acid derivative. Two of the most utilized reactions in this context are the Hofmann and Curtius rearrangements. These reactions are particularly useful as they allow for the conversion of a bridgehead carboxylic acid to a primary amine with the loss of one carbon atom.

The Hofmann rearrangement of a primary amide in the presence of a halogen, typically bromine, and a base provides a carbamate (B1207046) intermediate, which upon hydrolysis yields the corresponding amine. youtube.com For the synthesis of this compound, this would involve the preparation of 4-methoxybicyclo[2.2.2]octane-1-carboxamide. The key step is the migration of the bicyclic alkyl group from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the leaving group from the nitrogen. youtube.com

The Curtius rearrangement , on the other hand, proceeds through an acyl azide (B81097) intermediate, which is typically generated from a carboxylic acid or its corresponding acyl chloride. nih.govresearchgate.net Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. This isocyanate can then be hydrolyzed to afford the primary amine. nih.govresearchgate.net A significant advantage of the Curtius rearrangement is that it can be performed under milder conditions compared to the Hofmann rearrangement, which is beneficial when dealing with sensitive functional groups.

A plausible synthetic sequence starting from a suitable 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Carboxylic acid to Acyl Azide1. SOCl₂ or (COCl)₂ 2. NaN₃4-Methoxybicyclo[2.2.2]octane-1-carbonyl azide
2Curtius RearrangementHeat (e.g., in toluene)1-Isocyanato-4-methoxybicyclo[2.2.2]octane
3HydrolysisH₂O, H⁺ or OH⁻This compound

This approach is highly versatile and has been successfully applied to the synthesis of various bridgehead amines. nih.govresearchgate.net

An alternative approach involves starting with a pre-functionalized bicyclo[2.2.2]octane and subsequently introducing the amine group at the C1 position. For instance, a synthetic route could commence from a 4-methoxy-substituted bicyclo[2.2.2]octane bearing a different functional group at the bridgehead, such as a halide or a hydroxyl group.

One documented synthesis starts from (p-methoxyphenyl)acetone and leads to the formation of 1-methoxy-4-(p-methoxyphenyl)bicyclo[2.2.2]octane. While this specific compound has a methoxy group at the C1 position and a substituted phenyl group at C4, the methodology highlights the construction of the bicyclic core with bridgehead substituents. A key challenge is the subsequent conversion of the p-methoxyphenyl group to a methoxy group and the introduction of the amine at the other bridgehead.

A more direct approach would be to start with a bicyclo[2.2.2]octane derivative that already possesses the 4-methoxy group and a suitable precursor to the amine at the C1 position. For example, a bridgehead iodide can be converted to an amine. The reaction of a bridgehead iodide with sodium azide, followed by reduction of the resulting azide, is a well-established method for the synthesis of bridgehead amines. nih.gov

The synthesis of 1-iodo-4-methoxybicyclo[2.2.2]octane has been documented, providing a key intermediate for this strategy. tue.nl The subsequent steps would involve:

StepReactionReagents and ConditionsIntermediate/Product
1Nucleophilic SubstitutionNaN₃ in a suitable solvent (e.g., DMF)1-Azido-4-methoxybicyclo[2.2.2]octane
2Reduction of AzideLiAlH₄ or catalytic hydrogenation (e.g., H₂, Pd/C)This compound

This method avoids the carbon loss associated with the Hofmann and Curtius rearrangements and can be highly efficient.

Many synthetic routes to bicyclo[2.2.2]octan-1-amines have been reported and can be adapted for the synthesis of the 4-methoxy derivative. The presence of the methoxy group at the C4 position is generally not expected to interfere with many of the common amination procedures, as it is relatively unreactive.

For example, the reductive amination of a bridgehead ketone is a common method for synthesizing amines. While the direct synthesis of 4-methoxybicyclo[2.2.2]octan-1-one might be challenging, if accessible, its reductive amination with an ammonia (B1221849) source and a suitable reducing agent would provide the target amine.

Furthermore, the previously mentioned Hofmann and Curtius rearrangements are classical methods for the synthesis of amines from carboxylic acids and are readily adaptable. youtube.comnih.govresearchgate.net The key would be the synthesis of the precursor, 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid, which has been reported in the literature. tue.nldtu.dk The robustness of these rearrangement reactions makes them suitable for substrates containing the ether linkage of the methoxy group.

Advanced Synthetic Strategies

More recent synthetic methodologies offer potentially more efficient and versatile routes to this compound and its analogues. These include transition metal-catalyzed reactions and photochemical methods.

The direct formation of a carbon-nitrogen bond at a bridgehead carbon via transition metal catalysis represents a powerful and modern approach. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extensively developed for the formation of C-N bonds. oup.comresearchgate.net While these reactions are most commonly applied to aryl and vinyl halides, their application to alkyl halides, including bridgehead systems, is an active area of research.

The synthesis of the target amine could be envisioned through the coupling of a bridgehead halide, such as 1-iodo-4-methoxybicyclo[2.2.2]octane, with an amine source, such as ammonia or a protected amine equivalent, in the presence of a palladium catalyst and a suitable ligand. researchgate.net

Catalyst SystemAmine SourcePotential Advantages
Pd(dba)₂ / LigandNH₃ or Benzophenone imineDirect amination
NiCl₂(dppe)NH₂-sourceAlternative to palladium with different reactivity profiles

Challenges in these reactions can include the steric hindrance at the bridgehead position and the potential for β-hydride elimination, although the latter is disfavored in bicyclo[2.2.2]octane systems due to Bredt's rule. nih.gov

Photochemical reactions offer unique pathways for the formation of C-N bonds, often under mild conditions. acs.org One such approach is the insertion of a nitrene into a C-H bond. researchgate.net Photochemically generated nitrenes are highly reactive species that can undergo a variety of transformations, including direct insertion into C-H bonds to form amines.

The application of this strategy to the synthesis of this compound would involve the irradiation of a suitable nitrene precursor in the presence of 4-methoxybicyclo[2.2.2]octane. The nitrene could be generated from an azide or another precursor. researchgate.net

Another photochemical approach is the generation of a bridgehead radical followed by trapping with a nitrogen-containing species. This can be achieved through various photoredox catalytic cycles. d-nb.info

Photochemical MethodPrecursorKey Intermediate
Nitrene Insertion4-Methoxybicyclo[2.2.2]octyl azideNitrene
Photoredox Catalysis4-Methoxybicyclo[2.2.2]octaneBridgehead radical

These advanced strategies, while potentially more complex to implement, offer the possibility of novel and efficient routes to this compound and a diverse range of analogues that may not be accessible through classical methods.

Stereoselective Synthesis of Enantiopure this compound

The generation of enantiomerically pure bicyclo[2.2.2]octane derivatives is a significant challenge in synthetic chemistry due to the rigid, symmetric nature of the scaffold. While a specific documented synthesis for enantiopure this compound is not extensively reported, several stereoselective strategies for analogous structures have been developed, which could be adapted for this target.

Key approaches include:

Asymmetric Diels-Alder Reactions: The bicyclo[2.2.2]octane core is frequently assembled via a [4+2] cycloaddition (Diels-Alder reaction). nih.govarkat-usa.org Achieving enantioselectivity often involves the use of chiral catalysts. A new method for synthesizing chiral bicyclo[2.2.2]octadiene ligands utilizes a chiral oxazaborolidinium catalyst to control the stereochemistry of the Diels-Alder reaction that forms the bicyclic framework. acs.org Another approach involves the enantioselective oxidative dearomatization of phenols to form ortho-quinols, which then undergo a homochiral dimerization cascade to yield bicyclo[2.2.2]octenones with high enantiomeric excess (up to 99% ee). nih.gov

Resolution of Intermediates: A practical route to obtaining chiral bicyclo[2.2.2]octane precursors involves the chemical or enzymatic resolution of a racemic intermediate. For instance, a key precursor, chiral bicyclo[2.2.2]octane-2,5-dione, has been prepared via the resolution of an enol acetate (B1210297) derivative using immobilized lipases. researchgate.net

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the key bond-forming reactions, with the auxiliary being removed in a subsequent step.

These methodologies provide a foundational toolkit for the prospective synthesis of single-enantiomer this compound, likely through a multi-step sequence involving an asymmetric cycloaddition or the resolution of a suitable functionalized bicyclic intermediate.

C-H Functionalization Approaches to Substituted Bicyclo[2.2.2]octanes

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and atom-economical strategy for elaborating complex molecules. The C-H bonds of the bicyclo[2.2.2]octane skeleton are typically inert, but recent advances in catalysis have enabled their selective activation.

A leading strategy involves the use of transition metal catalysts, particularly rhodium complexes. sigmaaldrich.com Chiral half-sandwich cyclopentadienyl (B1206354) rhodium(III) (CpRhIII) complexes have emerged as highly effective catalysts for asymmetric C-H activation. bohrium.comresearchgate.netnih.gov These catalysts can direct the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on a substrate, often with high enantioselectivity.

For example, a new class of C2-symmetric chiral bridged-ring-fused CpRh(I) complexes has been successfully applied to the asymmetric C-H activation of N-methoxybenzamides, reacting them with quinones to produce chiral hydrophenanthridinones in good yields and with up to 99% enantiomeric excess. researchgate.netnih.gov The design of the chiral ligand is crucial; analysis shows that the steric profile of the ligand environment around the rhodium center directly influences the superior catalytic performance. nih.gov These C-H activation methods provide a modern pathway to introduce substituents onto a pre-formed bicyclo[2.2.2]octane core, offering an alternative to de novo synthesis for creating diverse analogues. rawdatalibrary.net

Optimization of Reaction Conditions and Yields

Catalyst Systems and Ligand Effects

The choice of catalyst and associated ligands is paramount in synthesizing and functionalizing the bicyclo[2.2.2]octane core, directly impacting reaction efficiency, selectivity, and yield.

Lewis Acid Catalysis: In constructing the bicyclic framework via Diels-Alder reactions, Lewis acids such as ytterbium trichloride (B1173362) can be used in stoichiometric amounts to accelerate the reaction and enhance stereoselectivity, particularly when amide functionalities are present in the diene. nih.gov

Transition Metal Catalysis: Palladium and rhodium are central to many key transformations.

Palladium: Palladium(II) acetate is an effective catalyst for the oxidative cyclization of substrates like 1,4-dimethylene cyclohexane to afford oxo-substituted bicyclo[2.2.2]octane species, which are valuable intermediates for further derivatization. google.comjustia.com

Rhodium: Rhodium(I) complexes, when paired with chiral diene ligands such as bicyclo[2.2.2]octadienes (bod*), exhibit high catalytic activity and enantioselectivity (up to 99% ee) in asymmetric 1,4-addition reactions. researchgate.net For C-H activation, the development of tunable planar-chiral cyclopentadienyl rhodium catalysts is a key area of research. bohrium.com

Ligand Design and Effects: The ligand's structure is not merely a passive component but an active controller of the reaction's outcome. The development of 1-phospha-4-silabicyclo[2.2.2]octane (SMAP) ligands, for instance, created a new class of trialkylphosphines where the electronic properties could be finely tuned by changing the substituent on the silicon atom, without altering the steric environment around the phosphorus donor atom. arkat-usa.org This allows for precise modulation of the catalyst's donor power. Similarly, in opioid chemistry, the synthesis of ligands based on an azabicyclo[2.2.2]octane skeleton demonstrates how the core scaffold itself acts as a ligand for biological receptors. nih.gov

Table 1: Catalyst Systems in Bicyclo[2.2.2]octane Synthesis

Reaction Type Catalyst System Ligand/Additive Purpose
Diels-Alder Ytterbium trichloride None Accelerate reaction, enhance stereoselectivity nih.gov
Oxidative Cyclization Palladium(II) acetate Oxidizing agent Form oxo-substituted bicyclic intermediates justia.com
Asymmetric 1,4-Addition Rhodium(I) Chiral bicyclo[2.2.2]octadiene Achieve high enantioselectivity researchgate.net
Asymmetric C-H Activation CpRh(I) Complexes C2-Symmetric Chiral Cp Ligand Enantioselective functionalization researchgate.netnih.gov

Solvent and Temperature Optimization

Solvent and temperature are critical parameters that must be empirically optimized to maximize reaction yields and selectivity. The optimal conditions are highly dependent on the specific reaction mechanism.

Temperature: A wide range of temperatures is employed in bicyclo[2.2.2]octane synthesis.

Low Temperatures: Asymmetric reactions often require low temperatures to enhance enantioselectivity by minimizing competing racemic background reactions. For example, the copper-mediated enantioselective synthesis of bicyclo[2.2.2]octenones is conducted in dichloromethane (B109758) (CH2Cl2) at -78 °C. nih.gov

High Temperatures: Conversely, some cycloadditions and rearrangements require significant thermal energy. The synthesis of double-cycloaddition products from 2H-pyran-2-ones proceeds with good-to-excellent yields when refluxing in high-boiling solvents like tetralin. arkat-usa.org

Solvent: The choice of solvent can influence reactant solubility, catalyst stability, and the transition state energies of key steps.

In a palladium-catalyzed synthesis of 4-acetoxybicyclo[2.2.2]octan-1-ol, changing the solvent from ethyl acetate to acetic acid significantly improved the conversion and selectivity for the desired products. justia.com

In the synthesis of bicyclic amines, anhydrous tetrahydrofuran (B95107) (THF) is often used, especially when employing hydride reagents like sodium hydride. rsc.org

The optimization of these conditions is typically performed through systematic screening, as illustrated in studies where different solvents and temperatures are trialed to find the ideal balance for product formation and purity. beilstein-journals.org

Purification Methodologies for Bicyclic Amines

The purification of amines, particularly basic bicyclic amines like this compound, presents unique challenges due to their potential for strong interaction with stationary phases in chromatography and their basicity.

Chromatography: Flash column chromatography is a common method, but the acidic nature of standard silica (B1680970) gel can lead to peak tailing, band spreading, and even decomposition of basic amines. biotage.com Several solutions exist:

Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent can neutralize the acidic silanol (B1196071) groups on the silica surface, leading to better peak shape and recovery. biotage.com

Alternative Stationary Phases: Using basic alumina (B75360) or amine-functionalized silica columns can circumvent the issues associated with silica gel entirely. biotage.com

Diastereomer Separation: In cases where a reaction produces a mixture of diastereomers, such as after the reduction of a chiral imine, column chromatography is often effective for their separation. rsc.org

Purification via Salt Formation: This classical technique involves converting the amine into a salt to separate it from non-basic impurities. A modern approach uses trichloroacetic acid (TCA), which precipitates the amine as a salt from a suitable solvent like ethyl acetate. beilstein-journals.org After filtering off the salt and washing away impurities, gentle heating of the salt liberates the pure free amine along with volatile byproducts (CO2 and chloroform), offering a high-yield purification method with reduced waste. beilstein-journals.org

Distillation: For sufficiently volatile amines, fractional distillation is a viable purification method. This process is often preceded by a wash with an aqueous basic solution (e.g., sodium hydroxide) to remove acidic impurities like nitriles that can complicate the separation of mixed amine products. google.com

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Bridgehead Amine Functionality

The bridgehead amine of 4-Methoxybicyclo[2.2.2]octan-1-amine is a primary amine, and its reactivity is largely governed by the nucleophilic character of the nitrogen atom. However, the steric environment imposed by the bicyclic cage structure can influence its reactivity compared to acyclic primary amines.

Nucleophilic Properties of the Amine

The lone pair of electrons on the nitrogen atom of the bridgehead amine makes it a potent nucleophile. This nucleophilicity is a key determinant of its reactivity towards a wide array of electrophilic species. The bicyclo[2.2.2]octane cage, while sterically demanding, does not completely hinder the approach of electrophiles to the amine functionality. Studies on related bridgehead amines, such as in the bicyclo[1.1.1]pentane system, have shown that these amines exhibit significant intrinsic nucleophilicity, which contributes to their exceptional reactivity. lookchem.comresearchgate.netresearchgate.net While direct quantitative studies on the nucleophilicity of this compound are not extensively documented, its participation in various nucleophilic reactions underscores this fundamental property.

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

The nucleophilic nature of the bridgehead amine allows for the straightforward synthesis of a variety of nitrogen-containing derivatives, most notably amides and ureas. These reactions are fundamental in organic synthesis and are widely used to create complex molecules.

Amide Formation: The reaction of this compound with acylating agents such as acyl chlorides or carboxylic anhydrides readily yields the corresponding N-substituted amides. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would be expected to produce N-(4-methoxybicyclo[2.2.2]octan-1-yl)acetamide. This type of reaction is well-established for primary amines. lookchem.comgoogle.com A similar transformation has been reported for the analogous 4-fluorobicyclo[2.2.2]octan-1-amine, which was converted to its N-acetyl derivative in 65% yield by treatment with acetic anhydride (B1165640) in glacial acetic acid. lookchem.com

Reactant 1Reactant 2ProductConditionsYieldReference
4-Fluorobicyclo[2.2.2]octan-1-amineAcetic anhydrideN-(4-fluorobicyclo[2.2.2]octan-1-yl)acetamideGlacial acetic acid, steam bath, 1 h65% lookchem.com

Urea (B33335) Formation: The synthesis of urea derivatives can be achieved through the reaction of this compound with isocyanates. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea linkage. This reaction is a common method for the preparation of both symmetrical and unsymmetrical ureas. researchgate.netbeilstein-journals.org For example, reaction with an appropriate isocyanate would yield a 1-substituted-3-(4-methoxybicyclo[2.2.2]octan-1-yl)urea. The use of phosgene (B1210022) substitutes like 1,1'-carbonyldiimidazole (B1668759) (CDI) provides a safer alternative for synthesizing ureas from amines. researchgate.net

Reactant 1Reactant 2ProductConditionsYieldReference
Bicyclo[2.2.1]heptan-2-amine1,1'-Carbonyldiimidazole, then another amine1,3-Disubstituted ureasTriethylamine (B128534)up to 94% researchgate.net

Reactions with Electrophiles

Beyond acylation and reaction with isocyanates, the bridgehead amine can react with a variety of other electrophiles. These reactions can include alkylation, arylation, and reactions with other carbon-electrophiles. The outcomes of these reactions are dependent on the nature of the electrophile and the reaction conditions. For instance, reactions with chloramines at low pH can lead to intermolecular electrophilic halogenation of aromatic rings present in the reacting system, rather than direct reaction at the amine. google.com

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the other bridgehead position is an ether functionality. Its reactivity is generally lower than that of the amine group and typically requires harsh reaction conditions to induce cleavage or substitution.

Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond in the methoxy group is a characteristic reaction of ethers. This transformation is typically achieved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). dtu.dk The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, this would lead to the formation of the corresponding bridgehead alcohol, 4-hydroxybicyclo[2.2.2]octan-1-amine, and methyl halide.

Another powerful reagent for ether cleavage is boron tribromide (BBr₃). This Lewis acid can effectively demethylate aryl methyl ethers and other ethers, often under milder conditions than strong mineral acids. researchgate.net The reaction of this compound with BBr₃ would be expected to yield the corresponding 4-hydroxy derivative.

ReagentExpected ProductGeneral Conditions
Hydrobromic Acid (HBr)4-Hydroxybicyclo[2.2.2]octan-1-amineReflux
Hydroiodic Acid (HI)4-Hydroxybicyclo[2.2.2]octan-1-amineReflux
Boron Tribromide (BBr₃)4-Hydroxybicyclo[2.2.2]octan-1-amineInert solvent, low temperature to room temperature

Potential for Substitution Reactions of the Methoxy Group

Direct nucleophilic substitution of the methoxy group at a bridgehead position of a bicyclo[2.2.2]octane system is generally considered to be very difficult. google.comelectronicsandbooks.com The S_N2 pathway is hindered due to the backside attack being blocked by the cage structure. The S_N1 pathway is also disfavored because the formation of a bridgehead carbocation is energetically unfavorable due to the strain and inability to achieve a planar geometry. iastate.edu However, some substitution reactions on related systems have been reported under specific conditions, for instance, the conversion of methoxy derivatives to fluorides using acetyl fluoride (B91410) and a Lewis acid catalyst, though this was reported to be low yielding for some substrates. lookchem.com

Intramolecular Rearrangements and Cycloaddition Reactions

The rigid bicyclo[2.2.2]octane core is a versatile scaffold in organic synthesis, susceptible to a variety of intramolecular reactions that can lead to the formation of complex polycyclic structures. These reactions are often driven by the unique stereoelectronic properties and inherent strain of the bicyclic system.

Pericyclic Reactions Involving the Bicyclo[2.2.2]octane Core

Pericyclic reactions, which proceed through a concerted cyclic transition state, are powerful tools for constructing the bicyclo[2.2.2]octane skeleton. The Diels-Alder reaction, a [4+2] cycloaddition, is the most prominent method for assembling this framework. arkat-usa.org For instance, novel polycyclic spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives have been synthesized through a domino sequence that culminates in a Diels-Alder reaction between in situ-generated dienes and dienophilic 3-methyleneoxindoles. acs.org

Furthermore, photochemical methods can induce pericyclic reactions to build this core structure. Under UV irradiation, o-divinylbenzenes can undergo a pericyclic reaction to form reactive o-quinodimethane intermediates. These intermediates are subsequently trapped by olefins in a [4+2] cycloaddition to construct highly substituted benzobicyclo[2.2.2]octane skeletons under mild conditions. researchgate.netacs.org Intramolecular cycloadditions have also been observed with bicyclo[2.2.2]octane derivatives; for example, N-cinnamyl amides attached to the scaffold have been shown to participate in such reactions. core.ac.uk

Ring-Opening and Ring-Expansion Mechanisms in Bicyclic Systems

The strained nature of bicyclic systems makes them prone to rearrangement reactions that involve the cleavage and formation of rings. The bicyclo[2.2.2]octane system can undergo expansion to form the more thermodynamically stable bicyclo[3.2.1]octane or other ring systems. For example, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions leads to a rearrangement, forming a bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org Similarly, the Haller–Bauer reaction, when applied to bicyclo[2.2.2]octenones, provides a stereocontrolled route to highly substituted cyclohexene (B86901) derivatives through ring opening. researchgate.net

Ring expansion can also be initiated from related bicyclic frameworks. Azanorbornanic aminyl radicals, for instance, undergo a regioselective ring expansion to yield 2,8-diazabicyclo[3.2.1]oct-2-ene systems. unirioja.es In another example, the 1-bicyclo[3.2.1]octylcarbinyl system rearranges with ring expansion to produce substituted bicyclo[3.3.1]nonyl and bicyclo[3.2.2]nonyl derivatives. gla.ac.uk The treatment of diol-containing bicyclic compounds with acid can trigger a cascade of shifts, including Grob-type fragmentation, leading to expanded seven-membered rings. nih.gov The ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives with nucleophiles also serves as a method to produce functionalized piperazine (B1678402) products. researchgate.net

Influence of Strain Release on Reaction Pathways

The inherent ring strain in the bicyclo[2.2.2]octane system is a significant driving force for many of its chemical transformations. The release of this strain can dictate the favorability and direction of a reaction pathway. For example, the acyl radical reaction of a bicyclo[2.2.2]octenone can yield either a rearranged isotwistane product or a direct cyclized product. acs.org The outcome is governed by the ring strain of a fused ring on the starting material, which influences whether the reaction proceeds through a rearrangement or a simple cyclization. acs.org This demonstrates that the reaction is under thermodynamic control. acs.org

The interplay between ring strain and the stability of intermediates is crucial. In the radical-induced rearrangement of bicyclo[2.2.2]octenyl systems to the more strained bicyclo[3.2.1]octene framework, the presence of radical-stabilizing substituents can overcome the strain penalty and influence the product ratios. escholarship.org The concept of using strain release to drive reactions is a powerful strategy in organic synthesis, enabling the construction of complex molecular architectures from highly strained precursors like [1.1.1]-propellane. researchgate.net

Reaction Mechanisms and Intermediate Characterization

Understanding the mechanisms of reactions involving the bicyclo[2.2.2]octane core requires the characterization of transient intermediates, such as carbocations and radicals. These reactive species dictate the course of rearrangements and functionalization reactions.

Role of Carbocation Intermediates in Bicyclic Rearrangements

Carbocations, particularly at the bridgehead position, are key intermediates in many rearrangements of bicyclic systems. iastate.edu Bridgehead carbocations in bicyclo[2.2.2]octane systems are notable for their stability against the hydride shifts that often plague acyclic carbocations. iastate.edu This stability, coupled with the high energy of the carbocation, provides a strong driving force for subsequent bond formation with excellent stereochemical control, as attack is enforced from only one face of the bicyclic structure. iastate.edu

These carbocations can be generated from corresponding halides using silver salts, such as silver triflate, and can be trapped by a variety of nucleophiles. iastate.edu The solvolysis of bicyclo[2.2.2]octane derivatives has been a classic method for studying the behavior of these intermediates. acs.org Complex skeletal reorganizations, such as the Wagner-Meerwein rearrangement, proceed through carbocationic intermediates, enabling the transformation of the bicyclo[2.2.2]octane framework into other bicyclic systems like bicyclo[3.2.1]octanes. nih.gov The formation of these carbocationic intermediates was initially proposed based on detailed kinetic and product studies, and later confirmed by direct observation using superacid chemistry and NMR spectroscopy. kyoto-u.ac.jp

Precursor SystemIntermediateRearranged Product(s)Reference
Bicyclo[2.2.2]octane HalideBridgehead CarbocationSubstituted Bicyclo[2.2.2]octanes iastate.edu
Diol on Fused Bicyclic SystemTertiary CarbocationExpanded 7-membered Ring nih.gov
1-Bicyclo[3.2.1]octylcarbinyl TosylateBridged CarbocationBicyclo[3.3.1]nonyl & Bicyclo[3.2.2]nonyl derivatives gla.ac.uk

This table summarizes key examples of carbocation-mediated rearrangements in bicyclic systems.

Radical Pathways in Bridgehead Functionalization

In addition to cationic pathways, radical intermediates play a significant role in the functionalization of the bicyclo[2.2.2]octane core, especially at the bridgehead position. The generation of a radical at a bridgehead carbon can lead to selective C-C or C-heteroatom bond formation. For example, a highly C4-selective fluoroalkylation of the bicyclo[2.2.2]octane system can be achieved under mild, photocatalyst-free conditions through a radical pathway. researchgate.net

The generation of a bicyclo[2.2.2]oct-5-en-2-yl radical from a selenophenyl ester precursor initiates a rearrangement to a bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org The balance between the unrearranged and rearranged products in this system is a delicate function of both ring strain and the electronic stability of the radical intermediates. escholarship.org The existence of radical mechanisms in these transformations has been supported by both chemical trapping experiments and spectroscopic studies. core.ac.uk Intramolecular radical cyclizations, though less common than cationic rearrangements, have been reported and establish the feasibility of using bridgehead radicals in synthesis. iastate.edu

Reaction TypeRadical IntermediateProduct TypeReference
FluoroalkylationFluoroalkyl RadicalC4-Fluoroalkylated Bicyclo[2.2.2]octane researchgate.net
Ester ReductionBicyclo[2.2.2]oct-5-en-2-yl radicalRearranged Bicyclo[3.2.1]octene escholarship.org
N-Allyl Amide CyclizationAmidyl RadicalFormal Ene Products core.ac.uk

This table highlights examples of radical-mediated functionalization and rearrangement of the bicyclo[2.2.2]octane skeleton.

Transition State Analysis for Key Reactions

A detailed understanding of the chemical reactivity of this compound necessitates an analysis of the transition states involved in its key reactions. While specific computational studies on the transition state geometries and energies for reactions involving this particular molecule are not extensively documented in publicly available literature, valuable insights can be drawn from broader mechanistic studies of the bicyclo[2.2.2]octane framework and related substituted systems. The key reactions of this compound are likely to involve the nucleophilic character of the bridgehead amine and the influence of the methoxy group on the stability of intermediates and transition states.

One of the fundamental reactions for the formation of the bicyclo[2.2.2]octane skeleton is the Diels-Alder reaction. wikipedia.org The stereochemical outcome of these [4+2] cycloadditions is determined by the geometry of the transition state. In the context of forming substituted bicyclo[2.2.2]octenes, which are precursors to saturated systems like this compound, the endo and exo transition states are critical. wikipedia.orgchim.it The Alder endo rule suggests a preference for the transition state where the substituent on the dienophile is oriented towards the diene's π-system, a preference often rationalized by secondary orbital interactions. chim.it However, steric hindrance can favor the exo transition state. chim.it For the synthesis of precursors to this compound, the specific dienophiles and dienes used would dictate the relative energies of these transition states, thereby controlling the stereochemistry of the resulting adduct. researchgate.net

Computational studies on related bicyclo[2.2.2]octane systems provide a framework for understanding the substituent effects on reactivity. Density functional theory (DFT) calculations on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown that substituent effects are proportional and can be quantified through isodesmic reactions. nih.gov These studies indicate that the electronic nature of the substituent at the 4-position significantly influences the properties at the 1-position, an effect transmitted through the rigid bicyclic framework. nih.govresearchgate.net In the case of this compound, the electron-donating nature of the methoxy group would be expected to influence the nucleophilicity of the bridgehead amine and the stability of any cationic intermediates or transition states that may form during its reactions.

Reactions involving the bridgehead amine, such as N-alkylation or N-acylation, would proceed through transition states where the geometry around the nitrogen atom changes from pyramidal to a more planar arrangement in the case of a substitution mechanism. The rigid bicyclo[2.2.2]octane cage would impose significant steric constraints on the approaching electrophile and the geometry of the transition state.

Furthermore, rearrangements of related bicyclo[2.2.2]octenyl systems have been studied, highlighting the interplay between ring strain and the stability of radical or carbocationic intermediates. escholarship.org While this compound is a saturated system, the principles governing the stability of charged intermediates in this rigid framework are relevant. Any reaction proceeding through a carbocationic intermediate at or near the bridgehead positions would be influenced by the electronic effects of both the methoxy and amino substituents.

Conformational Analysis of this compound

The conformational landscape of bicyclo[2.2.2]octane derivatives is fundamentally different from that of simple monocyclic systems like cyclohexane (B81311). The bridged structure imposes significant constraints on the possible atomic arrangements.

The placement of substituents at the bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane system has a profound impact on the molecule's properties, though it does not fundamentally alter the core ring conformation due to its inherent rigidity. The primary influence of bridgehead substituents is electronic and steric, affecting the properties of the entire molecular framework. nih.govlookchem.com

Studies on various 1,4-disubstituted bicyclo[2.2.2]octane derivatives have shown that the substituents' electronic effects are transmitted efficiently through the sigma-bond framework and across space (field effects). lookchem.comnih.gov For instance, the electron-donating or -withdrawing nature of bridgehead groups can alter the reactivity of functional groups elsewhere in the molecule and modulate photophysical properties in related systems. nih.govnih.gov While the ring itself does not "flip" in the traditional sense, the substituents can influence the vibrational modes and the rotational barriers of the substituent groups themselves.

In this compound, the two bridgehead positions are occupied by a methoxy group (-OCH₃) and an amine group (-NH₂).

Electronic Effects: Both the amine and methoxy groups are electron-donating through resonance and induction. These electronic effects influence the charge distribution across the bicyclic system. The transmission of these polar effects has been quantitatively assessed in similar systems using NMR spectroscopy, demonstrating that field-induced polarization is a key mechanism. lookchem.com

Steric Effects: The steric bulk of the methoxy and amine groups is generally well-tolerated at the bridgehead positions, which point away from the cage structure, minimizing steric strain with the rest of the ring system. The primary steric interactions would involve the rotation of the methoxy group's methyl moiety and the amine group's protons. These rotations are generally low-energy processes. The rigid structure prevents the substituents from interacting directly with each other across the cage, a distance fixed by the bicyclic framework.

Advanced Spectroscopic Characterization

Spectroscopic methods, particularly high-resolution NMR, are indispensable for the definitive structural elucidation of complex molecules like this compound.

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each nucleus in the molecule. mdpi.com For the bicyclo[2.2.2]octane system, the high degree of symmetry in the unsubstituted parent molecule results in simplified spectra. In the case of this compound, the C1 and C4 substituents lower this symmetry.

The ¹H NMR spectrum would characteristically show a signal for the methoxy protons (-OCH₃) and distinct multiplets for the ethylene (B1197577) bridge protons. The ¹³C NMR spectrum would show signals for the two unique bridgehead carbons (C1 and C4), the six equivalent methylene (B1212753) carbons of the bridges, and the methoxy carbon. The chemical shifts are influenced by the electronic effects of the attached amine and methoxy groups. lookchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound This interactive table provides predicted chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Proton/Carbon Position Functional Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C1-NH₂ Bridgehead Amine Broad singlet (amine), variable 45 - 55
C4-OCH₃ Bridgehead Methoxy ~3.3 (singlet, 3H) 70 - 80
-OCH₃ Methoxy Carbon N/A 50 - 60
-CH₂- (x6) Ethylene Bridges 1.5 - 2.0 (multiplets, 12H) 25 - 35

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential. adelaide.edu.auresearchgate.netcanterbury.ac.nz

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would reveal the coupling between the protons within each ethylene bridge of the bicyclic system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the multiplet for the bridge protons in the ¹H spectrum would correlate to the corresponding methylene carbon signal in the ¹³C spectrum.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation This interactive table summarizes the crucial correlations from 2D NMR experiments that confirm the structure of this compound.

Experiment Correlated Nuclei Type of Information Provided
COSY Bridge -CH₂- Protons ↔ Bridge -CH₂- Protons Confirms connectivity within the ethylene bridges.
HSQC Bridge -CH₂- Protons ↔ Bridge -CH₂- Carbons Assigns the carbon signals for the ethylene bridges.
Methoxy Protons (-OCH₃) ↔ Methoxy Carbon (-OC H₃) Assigns the methoxy carbon signal.
HMBC Methoxy Protons (-OC H₃) ↔ Bridgehead Carbon (C4) Confirms the attachment of the methoxy group to the C4 bridgehead.
Bridge -CH₂- Protons ↔ Bridgehead Carbons (C1 & C4) Confirms the connection of the ethylene bridges to both bridgeheads.
Variable Temperature NMR for Conformational Studies

While specific variable temperature (VT) NMR studies on this compound are not extensively documented in the reviewed literature, the technique is highly applicable to the bicyclo[2.2.2]octane (BCO) system. The BCO cage is not perfectly rigid and can undergo twisting vibrations around the C1-C4 axis. VT NMR spectroscopy is a powerful tool for investigating such dynamic processes.

In related BCO systems, VT ¹H spin-lattice relaxation (T₁) measurements have been used to determine the activation energies for rotational motion of the BCO cage and its substituents. nih.govacs.orgresearchgate.net For a molecule like this compound, VT NMR experiments could provide quantitative data on the energy barrier for the twisting of the bicyclic cage. By monitoring the chemical shifts and line shapes of the proton and carbon signals over a range of temperatures, one could determine the rate of any conformational exchange processes. For instance, a study on a steroidal molecular rotor incorporating a BCO unit determined the activation energy for the BCO group's rotation to be as low as 1.15 kcal/mol, which is even lower than that of methyl or methoxy groups in the same molecule. nih.govacs.orgresearchgate.net Such studies on this compound would be invaluable for understanding its dynamic behavior in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Expected Vibrational Modes for this compound:

Functional Group/VibrationExpected Wavenumber Range (cm⁻¹)Spectroscopy Method
N-H stretching (amine)3300-3500FT-IR, Raman
C-H stretching (alkane)2850-3000FT-IR, Raman
C-H stretching (methoxy)2815-2835FT-IR, Raman
N-H bending (amine)1580-1650FT-IR
CH₂ scissoring~1450-1470FT-IR, Raman
C-O stretching (ether)1070-1150FT-IR
C-N stretching (amine)1020-1250FT-IR, Raman
Bicyclo[2.2.2]octane skeletonVarious fingerprint bandsFT-IR, Raman

In the FT-IR spectrum, strong bands would be expected for the C-O and C-N stretching vibrations, as well as the characteristic N-H stretches of the primary amine. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak in the IR. cdnsciencepub.com Comparative studies of the vibrational spectra at different temperatures could also offer insights into conformational subtleties and intermolecular interactions. For example, changes in the N-H stretching region could indicate variations in hydrogen bonding. uni-regensburg.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related bicyclo[2.2.2]octane derivatives provides a clear picture of the expected structural features. uni-regensburg.deoup.comnih.govgoogle.com

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular forces. The primary amine group is a strong hydrogen bond donor, and the methoxy oxygen and the amine nitrogen can both act as hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds of the N-H···N or N-H···O type would likely be a dominant feature of the crystal packing. uni-regensburg.denih.gov

A crystallographic analysis would provide precise measurements of the bond lengths and angles within the molecule. For the bicyclo[2.2.2]octane skeleton, the C-C bond lengths are typically in the range of 1.54 Å to 1.56 Å, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, though with some deviation due to ring strain. oup.comacs.org

Expected Bond Parameters from X-ray Crystallography:

Bond/AngleExpected ValueNotes
C-C (cage)~1.55 ÅTypical for sp³-sp³ carbon bonds in a strained ring system. oup.com
C-N~1.48 ÅTypical for a primary amine.
C-O (bridgehead)~1.43 ÅTypical for an alkyl ether.
O-CH₃~1.42 ÅTypical for an alkyl ether.
∠C-C-C (cage)~109-111°Near tetrahedral, reflecting the geometry of the cage. oup.comnih.gov
∠C-O-C~112°Typical for an ether linkage.

The analysis would also reveal the torsion angles of the three six-membered rings, confirming their boat conformations as imposed by the bicyclic structure. Any disorder in the crystal structure, for instance in the orientation of the methoxy group, could also be identified and quantified. nih.gov

Chiroptical Properties (if applicable for specific enantiomers)

The parent molecule, this compound, is achiral as it possesses a plane of symmetry passing through the methoxy and amine groups. However, if a chiral center were introduced into the molecule, for example by substitution on the bicyclic framework, the resulting enantiomers would exhibit optical activity.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) refers to the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light. yale.eduwikipedia.orglibretexts.orgyoutube.com These techniques are invaluable for determining the absolute configuration of chiral molecules. tandfonline.comrsc.org

For a chiral derivative of this compound, the CD spectrum would show characteristic Cotton effects (positive or negative peaks) at the absorption wavelengths of its chromophores. The primary chromophores in this molecule would be the n → σ* transition of the amine group and the n → σ* transition of the ether oxygen, typically occurring in the far-UV region. The sign and magnitude of the Cotton effects are directly related to the stereochemical environment of these chromophores. acs.org

By applying established empirical rules, such as the octant rule for ketones, or by comparing the experimental spectra with those predicted by quantum chemical calculations, the absolute configuration of a specific enantiomer could be determined. acs.orgacs.org As of this writing, no studies on chiral derivatives of this compound or their chiroptical properties have been found in the surveyed literature.

Structural Analysis and Spectroscopic Characterization Advanced

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule, such as 4-Methoxybicyclo[2.2.2]octan-1-amine, is a critical step in its characterization, particularly in the context of its potential applications in pharmacology and materials science, where stereochemistry often dictates biological activity and physical properties. As this compound possesses a chiral center at the C1 position, it exists as a pair of enantiomers. The elucidation of the absolute spatial arrangement of the substituents around this stereocenter is achieved through various advanced analytical techniques. These methods typically involve either the synthesis of enantiomerically pure forms of the compound or the separation of the racemic mixture, followed by analysis that can distinguish between the two enantiomers.

A number of established methodologies can be employed for the determination of the absolute configuration of chiral amines and related bicyclic systems. These include asymmetric synthesis from a chiral precursor, chromatographic resolution of enantiomers, and single-crystal X-ray crystallography.

One of the most definitive methods to obtain a stereochemically pure enantiomer of this compound is through asymmetric synthesis. This approach involves the use of chiral starting materials, reagents, or catalysts to induce stereoselectivity in the formation of the desired product. For instance, the synthesis could commence from a chiral, enantiomerically pure precursor that already contains the bicyclo[2.2.2]octane framework. The subsequent chemical transformations would be designed to proceed with retention or a known inversion of configuration, thus leading to a product with a predictable absolute stereochemistry. Research on related bicyclo[2.2.2]octane systems has demonstrated the feasibility of enantioselective syntheses to access optically pure compounds. researchgate.netrsc.orgresearchgate.net

In cases where a racemic mixture of this compound is synthesized, the enantiomers can be separated through a process known as chiral resolution. This technique often involves the reaction of the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or camphorsulfonic acid), to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once the diastereomeric salts are separated, the chiral auxiliary is removed to yield the individual, enantiomerically pure amines. The resolution of racemic cis-bicyclo[2.2.2]octane-2,5-dicarboxylic acid via diastereomeric brucine (B1667951) salts is a documented example of this approach for a related bicyclic system. researchgate.net

The separated enantiomers can then be characterized by their specific optical rotation, which will be equal in magnitude but opposite in sign for the two enantiomers. However, the sign of the optical rotation does not directly reveal the absolute configuration (R or S). To establish this, further analysis is required, often involving the derivatization of the amine to a compound suitable for X-ray crystallography.

The most unambiguous method for determining the absolute configuration of a chiral compound is single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the atomic arrangement within a crystal. For this compound, this would typically involve the preparation of a crystalline derivative. This can be achieved by forming a salt with a heavy-atom-containing chiral acid of known absolute configuration. The presence of the heavy atom facilitates the determination of the absolute structure through anomalous dispersion effects. The crystal structure of the resulting diastereomeric salt will reveal the absolute configuration of the amine. X-ray crystallography has been successfully used to determine the absolute configuration of various chiral bicyclic compounds, providing definitive structural proof. researchgate.netnih.gov

A summary of the crystallographic data that would be obtained from such an analysis is presented in the hypothetical table below.

Crystallographic Parameter Value
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
Theta range for data collection (°)Value
Index rangesValue
Reflections collectedValue
Independent reflectionsValue
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]Value
R indices (all data)Value
Absolute structure parameterValue

Note: The values in the table are placeholders and would be determined experimentally.

While not standalone methods for absolute configuration determination, other techniques can provide valuable corroborating evidence. Chiral High-Performance Liquid Chromatography (HPLC) is instrumental in separating enantiomers and determining their enantiomeric excess (ee). By using a chiral stationary phase, the two enantiomers of this compound will have different retention times, allowing for their quantification.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right-handed circularly polarized light, provides a unique spectrum for each enantiomer. While empirical rules can sometimes correlate the CD spectrum to the absolute configuration, it is most reliably used by comparing the spectrum of the unknown enantiomer to that of a closely related compound whose absolute configuration has been unequivocally established.

Theoretical and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) studies provide a theoretical framework to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. nih.gov For 4-Methoxybicyclo[2.2.2]octan-1-amine, the rigid bicyclo[2.2.2]octane skeleton serves as a non-conjugated, saturated linker that ensures a fixed spatial relationship between the substituents at the bridgehead positions (C1 and C4). researchgate.netresearchgate.net This rigidity is crucial for QSAR studies as it minimizes conformational variables, allowing for a more direct analysis of substituent effects. acs.orgbiobyte.com

The fundamental goal of a QSAR model is to develop a mathematical relationship: Activity = f(Molecular Descriptors)

This model allows for the prediction of the activity of novel compounds and provides insights into the structural features essential for a given response. nih.gov For bicyclo[2.2.2]octane derivatives, QSAR models have been effectively used to study the transmission of electronic effects between substituents. acs.orgnih.gov

Molecular descriptors are numerical values that encode information about the structural and physicochemical properties of a molecule. For this compound, these descriptors can be categorized as follows:

Electronic Descriptors : These quantify the electronic properties of the molecule. Key descriptors include:

Substituent Constants (σ) : The Hammett (σ) and Taft (σ*) constants for the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups quantify their electron-donating or withdrawing capabilities. biobyte.com

Atomic Charges : Calculated using methods like Natural Population Analysis (NPA), these reveal the electron distribution across the molecule. researchgate.net

Steric Descriptors : These describe the size and shape of the molecule and its substituents.

Molar Refractivity (MR) : Relates to the volume of the molecule and its polarizability.

Topological Indices : These are numerical descriptors derived from the molecular graph, such as connectivity indices, which reflect molecular size, shape, and branching.

Hydrophobic Descriptors :

LogP (Partition Coefficient) : This measures the lipophilicity of the molecule, which is critical for its interaction with biological systems. The bicyclo[2.2.2]octane core itself is known to have high lipophilicity. nih.gov

Table 1: Key Molecular Descriptors for QSAR Analysis of this compound

Descriptor CategoryDescriptorDescriptionRelevance to this compound
ElectronicSubstituent Constants (σ)Quantifies the inductive and resonance effects of substituents.Describes the electronic influence of the -NH₂ and -OCH₃ groups transmitted through the rigid cage.
ElectroniccSAR(X)Charge of the Substituent Active Region; quantifies the inductive component of the substituent effect. researchgate.netProvides a quantitative measure of the inductive effect of the methoxy and amine groups. researchgate.net
StericTopological IndicesNumerical values based on the molecular graph, reflecting size and branching.Defines the rigid, three-dimensional shape of the bicyclic scaffold.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.The bicyclo[2.2.2]octane core increases lipophilicity, which can be modulated by the polar amine and methoxy groups. nih.gov

In QSAR studies of bicyclo[2.2.2]octane systems, structural features are often correlated with reactivity parameters such as dissociation constants (pKa) of carboxylic acid or amine derivatives. acs.orgacs.org For this compound, the basicity of the amino group (pKb) would be a key reactivity parameter.

Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to determine reactivity descriptors. nih.gov These include:

Proton Affinity (PA) : The negative of the enthalpy change for the gas-phase protonation of the amine. This is a direct theoretical measure of basicity.

Frontier Molecular Orbital Energies (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons. For the amine, the HOMO energy would be particularly relevant to its nucleophilicity.

Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown that substituent effects are transmitted effectively through the rigid framework and are additive. researchgate.netnih.gov The effect in the anion is significantly larger than in the neutral acid molecule. nih.gov A similar relationship would be expected for the protonation of this compound, where the electronic properties of the methoxy group at C4 directly influence the charge distribution and stability of the ammonium (B1175870) cation formed at C1. The through-bond transmission of these electronic effects is a primary mechanism governing reactivity. acs.org

Electronic Structure and Bonding Analysis

The bridgehead carbon atoms (C1 and C4) of the bicyclo[2.2.2]octane skeleton exhibit unique orbital hybridization due to the geometric constraints of the fused ring system. In a typical acyclic alkane, carbon atoms have sp³ hybridization with bond angles of approximately 109.5°. However, the rigid structure of bicyclo[2.2.2]octane forces the bond angles to be closer to those of a standard cyclohexane (B81311) ring. oup.com

A key feature of bridgehead positions is their resistance to forming carbocations, which prefer a planar sp² geometry. stackexchange.comstackexchange.com The formation of a planar center at the bridgehead would introduce immense ring strain, a concept explained by Bredt's Rule. masterorganicchemistry.com While the amine at C1 is not a carbocation, the principle of strain influencing geometry and hybridization remains. The C1 and C4 carbons are forced into a pyramidal, non-planar geometry. stackexchange.com This constrained geometry affects the hybridization of the bonding orbitals, potentially leading to slight deviations from ideal sp³ character. This structural constraint has been shown to influence charge transfer rates in benzo-annulated bicyclo[2.2.2]octane systems. nih.gov

The bicyclo[2.2.2]octane molecule possesses inherent strain energy because its three cyclohexane rings are locked in a boat conformation. oup.com This contrasts with the more stable chair conformation of a single cyclohexane ring. The strain arises primarily from torsional strain, as the C-H bonds along the C2-C3, C5-C6, and C7-C8 axes are eclipsed in the highest symmetry (D₃h) conformation. oup.comgatech.edu

Theoretical and experimental studies have quantified the strain energy of the parent bicyclo[2.2.2]octane scaffold.

Table 2: Calculated Strain Energy of Bicyclo[2.2.2]octane

Strain Energy (kcal/mol)MethodReference
7.4 - 11.6General/Review researchgate.net
~9.2Calculation from enthalpies of hydrogenation gatech.edu
~8.7Approximation from ethane (B1197151) internal rotation barrier gatech.edu

The molecule can relieve some of this torsional strain by twisting about the C1-C4 axis, lowering its symmetry from D₃h to D₃. oup.com The potential energy barrier for this twisting motion is very low, on the order of 100 cal/mol, meaning the molecule can be considered to have a "quasi-D₃h structure". oup.comoup.com

The rigid bicyclo[2.2.2]octane framework provides a unique scaffold for studying intramolecular non-covalent interactions. researchgate.netbits-pilani.ac.in In this compound, the amine and methoxy groups are held in a fixed, opposing orientation. The distance between the bridgehead C1 and C4 atoms is approximately 2.6 Å. nih.gov

This fixed geometry facilitates through-space interactions between the lone pairs of the nitrogen atom in the amine group and the oxygen atom in the methoxy group, as well as their respective substituent atoms. These interactions, though weaker than covalent bonds, can influence the molecule's conformation, electronic properties, and reactivity. The bicyclic scaffold acts as a rigid linker to arrange functionalities in a defined spatial manner, which is crucial for mimicking interactions in biological systems, such as protein structures. researchgate.net The study of these non-covalent interactions is essential for understanding how the molecule might interact with a biological target, a key aspect in drug design. nih.goveurjchem.com

Synthesis and Investigation of Derivatives and Analogues

Synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine Analogues with Modified Bridgehead Substituents

The synthesis of analogues of this compound often begins with a common intermediate, such as a 1,4-disubstituted bicyclo[2.2.2]octane derivative, which can be subsequently modified. A general approach involves the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, which serve as versatile precursors. caltech.edu

The methoxy (B1213986) group at the C-4 position can be replaced with other alkoxy groups, a hydroxyl group, or halogens to modulate the compound's physicochemical properties.

Alkoxy Analogues: The synthesis of various 4-alkoxybicyclo[2.2.2]octan-2-ones has been reported through the acid-catalyzed cyclization of 4-acetyl-1-methoxy-1-cyclohexene in different alcoholic solvents. researchgate.net These ketones can then serve as precursors for the corresponding 4-alkoxybicyclo[2.2.2]octan-1-amines. For instance, a 1-methoxy-4-(p-methoxyphenyl)bicyclo[2.2.2]octan-3-one has been synthesized from (p-methoxyphenyl)acetone. lookchem.com

Hydroxyl Analogues: 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is a key intermediate for obtaining 4-hydroxybicyclo[2.2.2]octan-1-amine. caltech.edu The synthesis of all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid has been achieved through stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. mdpi.comnih.gov These methods highlight pathways to introduce hydroxyl groups onto the bicyclic scaffold.

Halogen Analogues: The synthesis of halogen-substituted bicyclo[2.2.2]octenones has been accomplished through Diels-Alder reactions of halogenated masked o-benzoquinones. researchgate.net For example, 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid has been used as a precursor to a series of 4-substituted bicyclo[2.2.2]oct-1-yl fluorides. lookchem.com These halogenated intermediates can be converted to the corresponding amines.

Analogue TypePrecursorSynthetic ApproachReference(s)
Other Alkoxy4-Acetyl-1-methoxy-1-cyclohexeneAcid-catalyzed cyclization in various alcohols researchgate.net
HydroxylDiethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylateConversion to 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid caltech.edu
Halogen (Fluoro)4-Fluorobicyclo[2.2.2]octane-1-carboxylic acidDerivatization to other functional groups lookchem.com

The primary amine at the C-1 position is a versatile functional handle for further derivatization.

Secondary and Tertiary Amines: The primary amine can undergo N-alkylation to yield secondary and tertiary amines. Gold clusters supported on porous coordination polymers have been shown to catalyze the one-pot synthesis of secondary amines from primary amines. d-nb.info While not specific to the target compound, this methodology is broadly applicable. The synthesis of 4-dialkylaminobicyclo[2.2.2]octane derivatives has been reported for biological activity studies. nih.gov

Amides: Amides can be readily prepared by the acylation of the primary amine with acyl chlorides or carboxylic acids using standard coupling reagents. The synthesis of N-acetyl-4-fluorobicyclo[2.2.2]octan-1-amine has been achieved by reacting the corresponding amine with acetic anhydride (B1165640). lookchem.com

Carbamates: Carbamates are synthesized by reacting the amine with chloroformates or by a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgacs.org The Lossen rearrangement of hydroxamic acids in the presence of organic carbonates and a tertiary amine catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), also provides a route to carbamates. google.com

DerivativeReagents and ConditionsGeneral MethodReference(s)
Secondary AmineAlkyl halide, BaseN-Alkylation d-nb.info
AmideAcyl chloride or Carboxylic acid + Coupling agentN-Acylation lookchem.com
Carbamate (B1207046)Chloroformate or CO2 + Alkyl halideCarbamate formation organic-chemistry.orgacs.org

Further functionalities can be introduced onto the bicyclo[2.2.2]octane scaffold to fine-tune its properties. For example, dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid have been synthesized as scaffolds for antiviral agents. nih.gov The synthesis of these compounds often involves the stereoselective functionalization of a double bond in a bicyclo[2.2.2]octene precursor. mdpi.comresearchgate.net

Scaffold Derivatization for Enhanced Functionality

The rigid bicyclo[2.2.2]octane framework can be incorporated into larger molecular architectures to create materials with novel properties.

Bicyclo[2.2.2]octane diols and diacids are useful as specialty monomers for the synthesis of polymers such as polyesters and polyamides. justia.comgoogle.com The resulting polymers exhibit enhanced thermal stability and rigidity due to the incorporation of the bicyclic scaffold. For instance, soluble and colorless polyimides have been synthesized from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrides and aromatic diamines. acs.org While direct polymerization of this compound has not been extensively reported, its bifunctional nature makes it a potential monomer for step-growth polymerization. Additionally, polymers with pendant bicyclo[2.2.2]octane moieties can be prepared. For example, norbornene-type polymers with quaternary ammonium (B1175870) functionality have been cross-linked using moieties like 1,4-diazabicyclo[2.2.2]octane. google.com

Investigation of Structure-Reactivity Relationships in Derivatives

The rigid cage-like structure of the bicyclo[2.2.2]octane system provides a unique framework for studying the transmission of electronic effects and for understanding how steric hindrance influences reactivity. In derivatives of this compound, the substituents at the bridgehead positions (C1 and C4) and on the nitrogen atom can significantly modulate the molecule's reactivity.

Impact of Substituent Electronic and Steric Effects on Reaction Rates

The electronic effects of substituents on the bicyclo[2.2.2]octane skeleton are transmitted through the sigma bonds and through space (field effects), as resonance delocalization is absent in this saturated system. The reactivity of derivatives, for instance in reactions involving the bridgehead amine or modifications of the methoxy group, is influenced by the electron-donating or electron-withdrawing nature of other substituents on the bicyclic framework.

While specific kinetic data for a series of this compound derivatives are not extensively documented in publicly available literature, general principles from related bicyclo[2.2.2]octane systems can be applied. For example, in studies of 1,4-disubstituted bicyclo[2.2.2]octanes, it has been shown that electron-withdrawing groups at one bridgehead position can influence the reactivity at the other bridgehead. This effect is primarily inductive and field-based.

Steric effects also play a crucial role. The bicyclo[2.2.2]octane cage is sterically demanding, and the approach of reagents to functional groups attached to the skeleton can be hindered. For derivatives of this compound, the steric bulk of substituents on the nitrogen atom (e.g., in N-acylation or N-alkylation reactions) would be expected to significantly affect reaction rates. Larger substituents would slow down the reaction due to increased steric hindrance around the nitrogen atom.

A hypothetical study on the N-acylation of various N-substituted derivatives of this compound could yield data such as that presented in the interactive table below, which illustrates the expected trend of decreasing reaction rate with increasing steric bulk of the N-substituent.

Table 1: Hypothetical Relative Reaction Rates for the N-Acylation of N-Substituted this compound Derivatives

N-SubstituentRelative Rate (k_rel)
-H100
-CH₃50
-CH₂CH₃30
-CH(CH₃)₂10
-C(CH₃)₃<1

Note: The data in this table is hypothetical and for illustrative purposes to show the expected impact of steric hindrance.

Regioselectivity and Stereoselectivity in Derivative Synthesis

The synthesis of derivatives of this compound is governed by the inherent structural features of the bicyclic system, which often leads to high regioselectivity and stereoselectivity.

Regioselectivity: In reactions involving the functionalization of the bicyclo[2.2.2]octane skeleton itself (if it were unsaturated), the position of existing substituents would direct incoming groups. However, for reactions on the existing functional groups of this compound, regioselectivity is primarily a concern when there are multiple reactive sites. For instance, in a derivative with additional functional groups, the relative reactivity of these groups would determine the reaction's regioselectivity. The bridgehead positions are generally unreactive towards nucleophilic substitution. google.com

Stereoselectivity: The rigid, cage-like structure of the bicyclo[2.2.2]octane core ensures that reactions at substituents attached to the bridgehead carbons occur from the less hindered face. iastate.edu Any new stereocenters created on the substituents will have their formation influenced by the bulky bicyclic framework. For example, in the reduction of a ketone derivative attached to the bicyclic system, the hydride attack would likely occur from the side opposite to the cage, leading to a high degree of stereoselectivity.

The synthesis of substituted 4-aminobicyclo[2.2.2]octane derivatives has been shown to proceed with high stereoselectivity in some cases. For instance, the reduction of 4-aminobicyclo[2.2.2]octan-2-ones can be stereoselective, yielding specific isomers of the corresponding alcohols. researchgate.net While specific data for derivatives of this compound is scarce, it is expected that similar principles of stereocontrol would apply.

This compound as a Chiral Auxiliary

The use of chiral, non-racemic bicyclo[2.2.2]octane derivatives as chiral auxiliaries in asymmetric synthesis is an area of interest due to their rigid conformation, which can effectively control the stereochemical outcome of a reaction. dntb.gov.ua

There is no direct evidence in the reviewed literature of this compound itself being used as a chiral auxiliary. For it to be effective in this role, it would first need to be resolved into its separate enantiomers, as the parent molecule is achiral. The introduction of chirality would be necessary, for example, by synthesizing a derivative with a chiral center elsewhere in the molecule.

However, related chiral bicyclo[2.2.2]octane derivatives, such as those with amino and carboxylic acid functionalities, have been explored as scaffolds for chiral catalysts and ligands. dntb.gov.uamdpi.com These studies demonstrate the potential of the bicyclo[2.2.2]octane framework in asymmetric synthesis. The rigidity of the scaffold is advantageous as it can create a well-defined chiral environment around a reactive center, leading to high enantioselectivity in the products.

Should a chiral version of this compound be developed, it could potentially be used as a chiral auxiliary in a variety of reactions, such as aldol (B89426) additions, Diels-Alder reactions, or alkylations. The amine functionality could be used to attach the auxiliary to a substrate, and the methoxy group and the bicyclic cage would then direct the stereochemical course of the reaction. After the reaction, the auxiliary could be cleaved and recovered.

Advanced Applications As a Molecular Scaffold Non Clinical

Role in Material Science

The bicyclo[2.2.2]octane framework is increasingly recognized for its potential in the rational design of novel materials. Its inherent rigidity and predictable geometry are key attributes for creating materials with tailored properties.

The bicyclo[2.2.2]octane motif serves as an excellent candidate for a rigid linker or spacer in polymer chains. Unlike flexible aliphatic chains, the bicyclic structure prevents conformational collapse, allowing for the creation of polymers with persistent shapes and high internal free volume. The introduction of the 4-methoxy and 1-amine functionalities on the bicyclo[2.2.2]octane core provides reactive handles for incorporation into various polymer backbones, such as polyamides, polyimides, or polyurethanes.

The predictable length and vectoral orientation of the bicyclo[2.2.2]octane unit allow for precise control over the architecture of the resulting polymers. This can influence macroscopic properties such as thermal stability, mechanical strength, and gas permeability. For instance, incorporating such rigid linkers can enhance the glass transition temperature of polymers, making them suitable for high-performance applications.

Table 1: Potential Polymer Architectures Incorporating 4-Methoxybicyclo[2.2.2]octan-1-amine
Polymer TypeRole of this compoundPotential Properties
PolyamidesDiamine monomerEnhanced rigidity, higher thermal stability
PolyimidesDiamine monomerImproved mechanical strength, controlled porosity
PolyurethanesChain extenderIncreased hardness and modulus

The saturated hydrocarbon framework of bicyclo[2.2.2]octane acts as a molecular insulator, capable of mediating electron tunneling over significant distances. This property is of great interest in the field of molecular electronics, where components are designed to function at the single-molecule level. The rigid nature of the bicyclo[2.2.2]octane bridge ensures a fixed distance and orientation between two points, a critical factor in studying and controlling electron transport.

Derivatives of bicyclo[2.2.2]octane are being investigated as components of molecular wires and single-molecule insulators. The ability to functionalize the bridgehead positions, as in this compound, allows for the attachment of conductive moieties (e.g., aromatic groups) or anchoring groups for surface attachment. The insulating bicyclic core would then serve as a tunneling barrier, the properties of which can be tuned by its length and substitution. Theoretical studies on related bicyclo[2.2.2]octane systems have explored their potential in creating single-molecule insulators based on destructive quantum interference.

Use in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The well-defined shape and rigidity of this compound make it an attractive building block for the construction of such assemblies.

The bicyclo[2.2.2]octane core has a size and shape that is complementary to the cavities of several macrocyclic host molecules, such as cucurbiturils. nih.govacs.orgresearchgate.net This has led to the development of host-guest complexes with exceptionally high binding affinities. The rigid bicyclic guest is pre-organized for binding, minimizing the entropic penalty upon complexation.

This compound is a promising candidate for the design of new guest molecules. The amine group can be protonated to form a cationic guest that can interact favorably with the electron-rich portals of cucurbiturils. The methoxy (B1213986) group can be used to fine-tune the solubility and secondary interactions within the host's cavity. The predictable geometry of the bicyclo[2.2.2]octane scaffold allows for the precise positioning of these functional groups to maximize binding affinity and selectivity.

Table 2: Potential Host-Guest Interactions with this compound
Host MoleculeKey Interactions with GuestPotential Application
Cucurbit nih.govurilHydrophobic inclusion of the bicyclic core; ion-dipole interactions with the protonated amine.Molecular sensing, drug delivery.
CyclodextrinsInclusion of the bicyclic core in the hydrophobic cavity.Solubilization of poorly soluble compounds.

Contribution to Catalysis

The rigid bicyclo[2.2.2]octane framework is an emerging scaffold in the design of chiral ligands and organocatalysts for asymmetric synthesis. Its conformational rigidity allows for the creation of well-defined chiral environments around a catalytic center, leading to high levels of stereocontrol.

While direct catalytic applications of this compound have not been extensively reported, its structural motifs are present in successful chiral catalysts. For instance, derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid and cis-2,5-diaminobicyclo[2.2.2]octane have been used as chiral scaffolds for a variety of asymmetric transformations. nih.govresearchgate.netacs.org

The amine functionality in this compound provides a key reactive site for its development as a catalyst or a ligand. It can be used as a basic catalyst itself or can be readily derivatized to form more complex chiral ligands for metal-catalyzed reactions. The rigidity of the bicyclic core would serve to effectively transmit the chiral information from the ligand to the substrate during the catalytic cycle. The methoxy group, while not directly involved in catalysis, could influence the steric environment and electronic properties of the catalytic center.

Design of Ligands for Transition Metal Catalysts

The bicyclo[2.2.2]octane amine core is a foundational element for developing ligands that coordinate with transition metals to form catalysts. The amine functionality serves as a key coordination site. By modifying this core, ligands can be synthesized to create specific geometric and electronic environments around a metal center, thereby influencing the catalytic activity and selectivity of the resulting complex.

A notable application is the use of chiral diamine derivatives of the bicyclo[2.2.2]octane scaffold to create "salen" type ligands. nih.govresearchgate.net These tetradentate ligands are synthesized through the condensation of a diamine with two equivalents of a salicylaldehyde derivative. The resulting salen-metal complexes can be fine-tuned by altering substituents on either the diamine scaffold or the salicylaldehyde component. nih.govresearchgate.net This tuning can sterically or electronically influence the properties of the catalyst, tailoring it for specific chemical transformations. nih.govresearchgate.net For instance, the rigid bicyclic framework locks the salen ligand into a well-defined conformation, which in turn creates a chiral pocket around the encapsulated metal ion. This controlled environment is crucial for achieving high levels of stereocontrol in catalytic reactions. nih.govresearchgate.net

Role in Asymmetric Catalysis

The inherent chirality and rigidity of substituted bicyclo[2.2.2]octane scaffolds are particularly valuable in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. nih.gov Chiral derivatives, such as cis-2,5-diaminobicyclo[2.2.2]octane, have been successfully employed as scaffolds for highly effective chiral ligands. nih.govresearchgate.net

These ligands form stable complexes with various transition metals, including cobalt, copper, and chromium, to catalyze a range of enantioselective reactions. nih.govresearchgate.net The predictable stereochemical outcomes from these reactions are a direct result of the well-defined chiral environment created by the bicyclooctane-based ligand. nih.govresearchgate.net Reaction models suggest that the substrate coordinates to the metal within a pocket created by the ligand, where one face of the substrate is effectively blocked by a component of the ligand, leaving the other face open to attack by a reagent. nih.govresearchgate.net This mechanism directs the reaction to produce predominantly one enantiomer.

Another derivative, 1,2-diaminobicyclo[2.2.2]octane (DABO), has been used to build new chiral ligands that are effective in copper-catalyzed asymmetric Henry reactions, a type of nitroaldol condensation. nih.govacs.org Similarly, tripeptide catalysts incorporating the constrained bicyclic β-amino acid 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have demonstrated high enantioselectivity in aldol (B89426) reactions. nih.govacs.org The success of these systems underscores the utility of the bicyclo[2.2.2]octane scaffold as a "privileged" chiral template for designing effective asymmetric catalysts. researchgate.net

Bicyclo[2.2.2]octane DerivativeMetalAsymmetric ReactionReference
cis-2,5-diaminobicyclo[2.2.2]octane-salenCobalt(II)Cyclopropanation nih.govresearchgate.net
cis-2,5-diaminobicyclo[2.2.2]octane-salenCopper(I)Henry ("nitroaldol") Condensation nih.govresearchgate.net
cis-2,5-diaminobicyclo[2.2.2]octane-salenChromium(II/III)Nozaki-Hiyama-Kishi Allylation / Hetero-Diels-Alder nih.govresearchgate.net
1,2-diaminobicyclo[2.2.2]octane (DABO) derivativeCopperHenry Reaction nih.govacs.org
1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) tripeptideN/A (Organocatalyst)Aldol Reaction nih.govacs.org

Bioisosteric Replacement in Chemical Biology Research (Design Principles)

In chemical biology and medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The principle of bioisosteric replacement is a key strategy in drug design to modify a lead compound's properties while retaining its desired biological activity.

Advantages of Bicyclo[2.2.2]octane as a Saturated Bioisostere of Aromatic Rings

The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a prominent three-dimensional (3D), saturated bioisostere for the flat, two-dimensional para-substituted phenyl ring. nih.gov Replacing aromatic rings with C(sp³)-rich saturated scaffolds is a widely used strategy to improve the physicochemical properties of molecules. nih.gov

The primary advantages of using the BCO scaffold include:

Improved Physicochemical Properties : Aromatic rings often contribute to poor aqueous solubility and high lipophilicity in drug candidates. Replacing a phenyl ring with a BCO core can lead to increased water solubility, enhanced metabolic stability, and reduced lipophilicity. nih.gov

Enhanced Target Binding : The rigid 3D structure of the BCO scaffold can position substituents in precise orientations in space, potentially leading to better binding interactions with biological targets compared to the more flexible arrangements offered by a simple phenyl ring.

Geometric Similarity : From a geometric standpoint, the distance between the two bridgehead carbon atoms in the BCO scaffold (approximately 2.6 Å) is very similar to the distance between the 1 and 4 positions of a para-substituted phenyl ring (approximately 2.8 Å). nih.gov This similarity allows the BCO core to mimic the spatial orientation of substituents on an aromatic ring, thereby preserving the molecule's ability to interact with its biological target. nih.gov

Escape from Flatland : Increasing the fraction of sp³-hybridized carbons in a molecule (a concept known as "escaping flatland") is often correlated with higher success rates in clinical development. The BCO scaffold, being fully saturated, is an excellent tool for achieving this structural diversity.

Propertypara-Substituted Phenyl RingBicyclo[2.2.2]octane (BCO)Reference
Hybridizationsp²sp³ nih.gov
GeometryPlanar (2D)Three-Dimensional (3D) nih.gov
Bridgehead Distance (C1-C4)~2.8 Å~2.6 Å nih.gov
SolubilityGenerally LowerOften Improved nih.gov
Metabolic StabilitySusceptible to aromatic oxidationGenerally Improved nih.gov
Lipophilicity (LogP)HigherCan be Lower/Modulated nih.gov

Influence on Molecular Conformation and Binding Site Interactions (theoretical)

The rigid nature of the bicyclo[2.2.2]octane scaffold has profound theoretical implications for molecular design, particularly in how it influences conformation and interactions with biological binding sites. Unlike flexible aliphatic chains or even rotating phenyl rings, the BCO core is conformationally locked. nih.govacs.org

This rigidity is a key design principle for several reasons:

Conformational Constraint : The BCO framework severely restricts the conformational freedom of the molecule. nih.govacs.org This forces any attached functional groups into well-defined spatial orientations. For researchers, this reduces the number of possible conformations a molecule can adopt, making it easier to model and predict how it will fit into a protein's binding pocket.

Reduced Entropy Loss upon Binding : When a flexible molecule binds to a receptor, it loses a significant amount of conformational entropy, which is energetically unfavorable. Because a BCO-containing molecule is already conformationally restricted, the entropic penalty upon binding is lower. This can theoretically lead to a stronger binding affinity.

Precise Mimicry of Binding Motifs : The rigid scaffold can be used to precisely position functional groups to mimic the spatial arrangement of key amino acid side chains in a protein-protein interaction. This allows for the de novo design of small molecules that can disrupt these interactions by fitting into a specific hydrophobic groove or binding site.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The current synthetic routes to 4-Methoxybicyclo[2.2.2]octan-1-amine and related structures often rely on multi-step processes that can be inefficient. A key precursor, methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate, can be synthesized and subsequently converted to the target amine. dtu.dk However, future research should focus on developing more streamlined and efficient synthetic pathways.

One promising area is the exploration of novel cycloaddition strategies. For instance, Diels-Alder reactions are fundamental to constructing the bicyclo[2.2.2]octane core. mdpi.com Investigating new dienophiles and dienes could lead to more direct routes to highly functionalized bicyclo[2.2.2]octane systems. Another avenue involves the refinement of one-pot reactions, such as the reaction between benzylidene acetone (B3395972) and thiocyanates derived from secondary amines to produce 4-aminobicyclo[2.2.2]octan-2-ones, which could potentially be adapted for the synthesis of the target molecule. mdpi.com

Furthermore, the development of more efficient methods for introducing the bridgehead amine group is crucial. Classical methods like the Hofmann, Schmidt, or Curtius rearrangements starting from a bridgehead carboxylic acid are often employed for synthesizing bridgehead amines. thieme-connect.com Research into milder and higher-yielding variations of these reactions, or entirely new amination methodologies, would be highly beneficial.

Table 1: Potential Strategies for Improved Synthesis

Strategy Description Potential Advantages
Novel Cycloadditions Utilizing new diene/dienophile combinations in Diels-Alder reactions. Increased atom economy, access to diverse functionalities.
One-Pot Procedures Combining multiple synthetic steps into a single operation. Reduced waste, time, and cost.
Advanced Amination Exploring modern C-H amination or improved rearrangement reactions. Higher yields, improved functional group tolerance.

| Flow Chemistry | Adapting syntheses to continuous flow reactors. | Enhanced safety, scalability, and reaction control. |

Exploration of Under-Investigated Reaction Pathways

The reactivity of this compound is not yet fully explored. The interplay between the nucleophilic amine and the ether functionality on the rigid scaffold presents intriguing chemical questions.

The reactivity of the bridgehead amine is of particular interest. Studies comparing the reactivity of bridgehead amines in different bicyclic systems have shown that bicyclo[2.2.2]octan-1-amine can be sluggish in certain reactions, such as condensation with anhydrides, compared to more strained systems like bicyclo[1.1.1]pentan-1-amine. nih.gov A systematic investigation into the scope of reactions for the primary amine in this compound—including acylation, alkylation, and participation in C-N bond-forming cross-coupling reactions—is warranted.

The ether linkage is generally considered robust, making ethers useful as inert solvents. libretexts.org However, its electronic influence on the amine's basicity and nucleophilicity, and its potential for cleavage under harsh acidic or Lewis acidic conditions, remain to be thoroughly investigated. youtube.comiastate.edu Exploring reactions that could selectively functionalize the carbon backbone via C-H activation would also open up new avenues for creating derivatives with unique properties. thieme-connect.com

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the synthesis of this compound and study its reaction kinetics, advanced real-time monitoring techniques are invaluable. These methods provide continuous data on reactant consumption, intermediate formation, and product yield without the need for offline sampling. nih.govacs.org

FlowNMR spectroscopy is a powerful, non-invasive technique for monitoring reactions in real-time, offering detailed structural information on all species in the reaction mixture. rsc.org Interfacing a Raman spectrometer with a flow reactor is another effective method for in-line reaction monitoring, allowing for rapid optimization of reaction conditions like temperature, pressure, and catalyst loading. nih.gov Additionally, techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) can be used for the direct and quantitative monitoring of catalytic organic reactions, even under heterogeneous conditions. rsc.org Applying these state-of-the-art analytical tools would provide unprecedented insight into the mechanisms of formation and reaction of this compound.

Table 2: Advanced Spectroscopic Monitoring Techniques

Technique Information Provided Application
FlowNMR Real-time concentrations of reactants, intermediates, and products. Mechanistic studies, kinetic analysis. rsc.org
In-line Raman Vibrational modes of molecules, tracking functional group changes. Reaction optimization, quality control. nih.gov

| DART-MS | Direct mass analysis of reaction components. | Mechanistic studies, high-throughput screening. rsc.org |

Deeper Computational Modeling of Complex Reactivity

Computational chemistry offers a powerful lens through which to understand the structural and electronic properties that govern the reactivity of this compound. nih.gov Density Functional Theory (DFT) and other ab initio methods can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. rsc.orgacs.org

For example, computational analysis of the frontier molecular orbitals and geometric parameters can explain the observed reactivity of the bridgehead amine. nih.gov Such models can compare the nucleophilicity and steric hindrance of this compound with other amines. Furthermore, modeling can predict the most likely sites for further functionalization, such as C-H activation, or the outcomes of unexplored reaction pathways. Time-dependent DFT (TD-DFT) can be used to simulate and interpret electronic spectra, aiding in the characterization of new derivatives. acs.org These computational insights can guide experimental work, saving time and resources by prioritizing the most promising research avenues.

Integration into New Classes of Materials and Architectures

The rigid, well-defined geometry of the bicyclo[2.2.2]octane scaffold makes it an excellent building block for the construction of advanced materials. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a related structure, has been successfully used as a rigid linker to create metal-organic frameworks (MOFs) and polyesters. researchgate.netresearchgate.net

Similarly, this compound, after suitable modification, could be integrated into new classes of polymers, dendrimers, or supramolecular assemblies. The presence of two distinct functional groups (amine and ether) at opposite ends of the rigid linker allows for directional and controlled assembly. These materials could have applications in gas storage, separation, or as hosts in guest-host systems.

In medicinal chemistry, rigid scaffolds like bicyclo[1.1.1]pentane and cubane (B1203433) are increasingly used as bioisosteres for phenyl rings to improve physicochemical properties such as aqueous solubility and metabolic stability. acs.orgacs.org The bicyclo[2.2.2]octane core of the title compound can serve a similar purpose, and future research should focus on synthesizing derivatives for biological evaluation, potentially leading to new therapeutic agents with improved pharmacological profiles.

Q & A

Q. Q1: What are the key methodological steps for synthesizing 4-Methoxybicyclo[2.2.2]octan-1-amine?

A: The synthesis typically involves:

Bicyclic Core Formation : Construct the bicyclo[2.2.2]octane framework via Diels-Alder reactions or catalytic cyclization of pre-functionalized precursors .

Functionalization : Introduce the methoxy group at the 4-position using alkylation or nucleophilic substitution. For example, reacting a brominated intermediate with sodium methoxide under reflux in anhydrous tetrahydrofuran (THF) .

Amine Protection/Deprotection : Protect the amine group during methoxylation (e.g., using Boc anhydride) to prevent side reactions, followed by acidic deprotection .

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the pure product. Monitor purity via HPLC or GC-MS .

Advanced Synthesis Optimization

Q. Q2: How can steric hindrance from the methoxy group be mitigated to improve synthesis yield?

A: Strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
  • Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for efficient C-O bond formation under mild conditions .
  • Temperature Control : Gradual heating (60–80°C) reduces side reactions.
  • Computational Modeling : Predict steric clashes using DFT calculations (e.g., Gaussian or ORCA) to optimize reaction pathways .

Basic Structural Characterization

Q. Q3: What analytical techniques are critical for confirming the structure of this compound?

A: Key methods:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to identify methoxy (-OCH3_3) protons (~3.3 ppm) and bridgehead amine signals. 2D techniques (COSY, HSQC) resolve overlapping peaks from the rigid bicyclic core .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: ~168.1 g/mol).
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (SHELX software for refinement) .

Advanced Data Contradiction Analysis

Q. Q4: How to resolve discrepancies in spectroscopic data for derivatives of this compound?

A: Approaches include:

  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-Methyl or morpholinomethyl analogs) to identify substituent-specific shifts .
  • Dynamic NMR Studies : Probe conformational flexibility at variable temperatures to explain anomalous splitting.
  • Computational Validation : Simulate NMR spectra (GIAO method in Gaussian) to cross-verify experimental data .

Biological Activity Assay Design

Q. Q5: How to design assays to evaluate the interaction of this compound with neurological targets?

A: Methodological steps:

Target Selection : Prioritize receptors (e.g., serotonin or dopamine receptors) based on structural analogs’ activities .

In Vitro Binding Assays : Use radioligand displacement (e.g., 3^3H-LSD for 5-HT receptors) to measure IC50_{50} values.

Molecular Docking : Perform simulations (AutoDock Vina) to predict binding poses, focusing on methoxy group interactions with hydrophobic pockets .

Functional Assays : Measure cAMP modulation in HEK293 cells expressing target receptors .

Mechanism of Action Elucidation

Q. Q6: What strategies can clarify the mechanism of action of this compound in enzyme inhibition?

A:

  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters .
  • Mutagenesis : Engineer enzyme active-site residues (e.g., Ala-scanning) to identify critical interaction points for the methoxy group .

Structure-Activity Relationship (SAR) Studies

Q. Q7: How does the position of the methoxy group influence the biological activity of bicyclo[2.2.2]octan-1-amine derivatives?

A:

  • Synthetic Modifications : Synthesize 2-, 3-, and 4-methoxy isomers and compare activities.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential hydrophobic/electron-rich regions influenced by methoxy placement .
  • In Vivo Testing : Assess bioavailability and brain penetration in rodent models, noting methoxy’s impact on logP and blood-brain barrier permeability .

Computational Modeling Applications

Q. Q8: How can molecular dynamics (MD) simulations improve understanding of this compound’s stability?

A:

  • Force Field Parameterization : Use CHARMM or AMBER to model the bicyclic core’s rigidity and methoxy torsional angles.
  • Solvent Interaction Analysis : Simulate in explicit water to assess hydrogen-bonding potential of the methoxy group.
  • Free Energy Perturbation (FEP) : Predict binding free energy changes upon methoxy substitution .

Stereochemical Control

Q. Q9: What methods ensure stereochemical purity during the synthesis of chiral this compound derivatives?

A:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to set bridgehead stereochemistry .
  • Chiral Stationary Phases : Purify enantiomers via HPLC with cellulose-based columns (e.g., Chiralpak IA).
  • Circular Dichroism (CD) : Confirm enantiomeric excess by comparing experimental and simulated CD spectra .

Stability and Degradation Studies

Q. Q10: How to assess the stability of this compound under physiological conditions?

A:

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via LC-MS .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and analyze potency loss.
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation of the methoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.